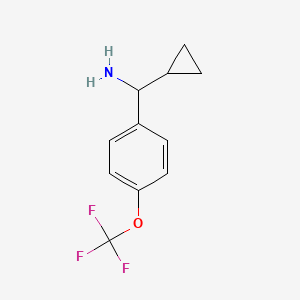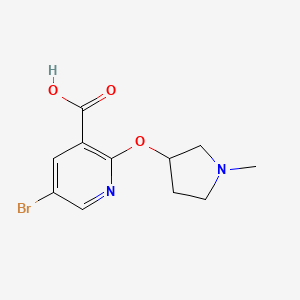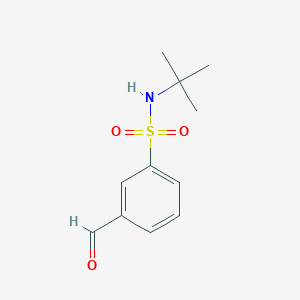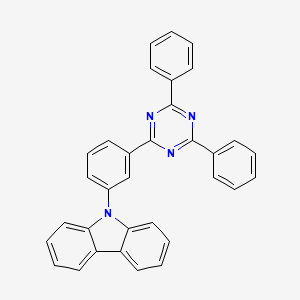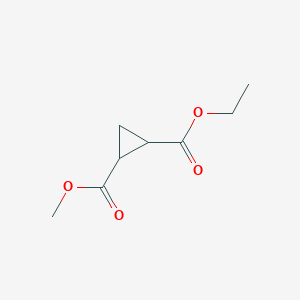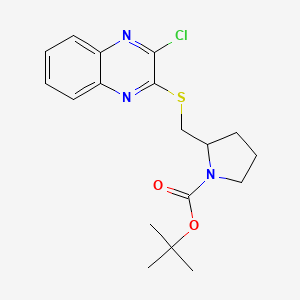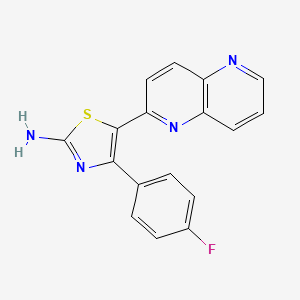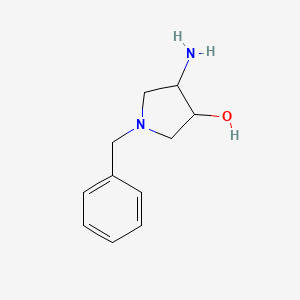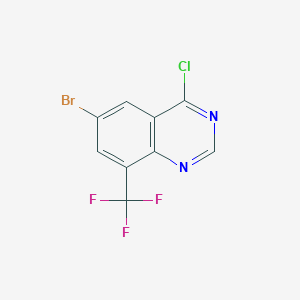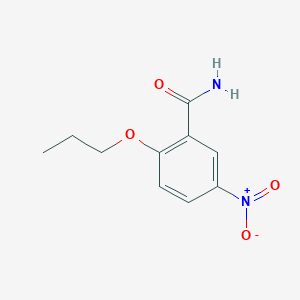![molecular formula C16H9FN2O B13981572 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile CAS No. 856570-76-8](/img/structure/B13981572.png)
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is a heterocyclic compound that combines a furan ring, a pyridine ring, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile typically involves multi-step reactions. One common approach is the coupling of 5-fluoropyridine with a furan derivative, followed by the introduction of the benzonitrile group. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted pyridines.
Aplicaciones Científicas De Investigación
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mecanismo De Acción
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-(5-Chloropyridin-2-yl)furan-2-yl]benzonitrile
- 3-[3-(5-Bromopyridin-2-yl)furan-2-yl]benzonitrile
- 3-[3-(5-Methylpyridin-2-yl)furan-2-yl]benzonitrile
Uniqueness
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Propiedades
Número CAS |
856570-76-8 |
|---|---|
Fórmula molecular |
C16H9FN2O |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
3-[3-(5-fluoropyridin-2-yl)furan-2-yl]benzonitrile |
InChI |
InChI=1S/C16H9FN2O/c17-13-4-5-15(19-10-13)14-6-7-20-16(14)12-3-1-2-11(8-12)9-18/h1-8,10H |
Clave InChI |
CEXRCHHMPCYJNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=CO2)C3=NC=C(C=C3)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


